molecular formula C13H20Cl2N2O2 B6215103 ethyl 2-(piperazin-1-yl)benzoate dihydrochloride CAS No. 2731010-39-0

ethyl 2-(piperazin-1-yl)benzoate dihydrochloride

Cat. No.: B6215103
CAS No.: 2731010-39-0
M. Wt: 307.2
InChI Key:
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Description

Ethyl 2-(piperazin-1-yl)benzoate dihydrochloride is a chemical compound with a molecular formula of C13H19Cl2N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(piperazin-1-yl)benzoate dihydrochloride typically involves the reaction of ethyl 2-bromobenzoate with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperazin-1-yl)benzoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 2-(piperazin-1-yl)benzoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(piperazin-1-yl)benzoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Ethyl 2-(piperazin-1-yl)benzoate dihydrochloride can be compared with other similar compounds, such as:

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine ring and are used in similar applications, but they have different chemical structures and properties.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have a similar piperazine moiety but differ in their overall structure and biological activity.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for various research applications.

Properties

CAS No.

2731010-39-0

Molecular Formula

C13H20Cl2N2O2

Molecular Weight

307.2

Purity

0

Origin of Product

United States

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